

# Dihydronicotinamide riboside mechanism of action

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An In-depth Technical Guide to the Mechanism of Action of **Dihydronicotinamide Riboside** (NRH)

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Dihydronicotinamide riboside (NRH), a reduced form of nicotinamide riboside (NR), has emerged as a novel and highly potent precursor for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] It operates via a unique and rapid salvage pathway, distinct from those utilized by other well-known NAD+ precursors like nicotinamide mononucleotide (NMN) and NR.[3] This pathway is initiated by the phosphorylation of NRH by adenosine kinase (AK), bypassing the nicotinamide riboside kinases (NRKs) that are essential for NR metabolism.[4][5] Subsequent adenylation of the resulting dihydronicotinamide mononucleotide (NMNH) and oxidation yields NAD+. This mechanism allows NRH to elevate intracellular NAD+ levels more rapidly and to a greater extent than its counterparts, demonstrating significant potential for therapeutic applications aimed at counteracting NAD+ decline in various pathological and age-related conditions.[6][7][8]

# Core Mechanism of Action: The NRH Salvage Pathway

### Foundational & Exploratory



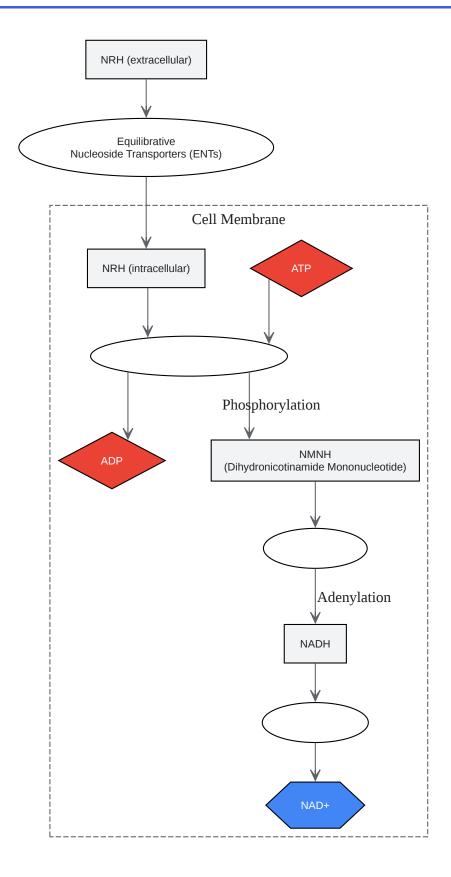


The canonical NAD+ biosynthetic routes include the de novo pathway from tryptophan and salvage pathways from nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR). NRH introduces a fifth, highly efficient pathway.[2][9]

- 1.1. Cellular Uptake: NRH is transported into mammalian cells largely intact.[4] Evidence suggests that this transport is mediated by equilibrative nucleoside transporters (ENTs).[3][10] Inhibition of ENTs has been shown to block the NAD+-boosting effect of NRH.[10]
- 1.2. Phosphorylation by Adenosine Kinase (AK): Once inside the cell, the pivotal first step is the ATP-dependent phosphorylation of NRH to form dihydronicotinamide mononucleotide (NMNH). [4][11] This reaction is catalyzed by adenosine kinase (AK), an enzyme not previously implicated in NAD+ biosynthesis.[4][5] This step is a key differentiator from the NR pathway, which relies on NR kinases (NRK1/2).[1] The action of NRH is independent of NRK1 and the primary NAM salvage enzyme, NAMPT.[10] Pharmacological or genetic inhibition of AK effectively blocks the conversion of NRH to NMNH and the subsequent increase in NAD+ levels, confirming AK's essential role.[3][12]
- 1.3. Adenylation to NADH: NMNH is then adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form the reduced coenzyme NADH.[3][9]
- 1.4. Oxidation to NAD+: Finally, the newly synthesized NADH is oxidized to NAD+, augmenting the cellular NAD+ pool.[3][9] This rapid conversion contributes to a substantial increase in the total NAD+ concentration and a significant rise in the NAD+/NADH ratio.[1][11]

### **Signaling Pathway Diagram**





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Caption: The NRH salvage pathway for NAD+ biosynthesis.



## **Quantitative Data**

NRH demonstrates superior potency in elevating NAD+ levels compared to other precursors across various models.

Table 1: In Vitro NAD+ Enhancement by NRH

Cell Line	NRH Concentration	Time	Fold Increase in NAD+ (vs. Control)	Reference(s)
Various Mammalian	Not specified	As little as 1 h	2.5 to 10-fold	[1][11]
Neuro2a	Not specified	Not specified	> 10-fold (1000%)	[4]
OVCAR8 (EOC)	200 μΜ / 500 μΜ	Not specified	Dose-dependent increase	[7][13]
SKOV3 (EOC)	200 μΜ / 500 μΜ	Not specified	Dose-dependent increase	[7][13]
ES2 (EOC)	200 μΜ / 500 μΜ	Not specified	Small but significant increase	[7][13]

Table 2: In Vivo NAD+ Enhancement by NRH in Mice



Species/Str ain	Tissue	Dose & Route	Time Post- Admin	Fold Increase in NAD+ (vs. Control)	Reference(s
C57BL/6J	Liver	250 mg/kg (IP)	2 h	> 5-fold	[4][6]
C57BL/6J	Liver	500 mg/kg (IP)	Not specified	~5-fold	[14]
C57BL/6J (Obese)	Blood	250 mg/kg (IP)	72 h (baseline)	1.8 to 1.9-fold	[6]
C57BL/6J (Obese)	Pancreas	250 mg/kg (IP)	Not specified	5.3-fold	[6]

Table 3: Kinetic Parameters of Human Adenosine Kinase

(AK) for NRH

Substrate	Km (µM)	kcat (s-1)	kcat/Km (M-1s- 1)	Reference(s)
NRH	440 ± 71	1.8 ± 0.1	4090	[3]
Adenosine	~1-2	~20	~1-2 x 107	[3] (comparative)

Note: Adenosine kinetic parameters are typical literature values shown for comparison of AK's primary substrate.

# **Experimental Protocols Quantification of NAD+ and its Metabolites by LC-MS/MS**

This protocol provides a general framework for the robust quantification of NAD+ and related metabolites from biological samples.

1. Sample Collection and Quenching:



- Cell Cultures: Wash cells twice with ice-cold PBS. Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water or a solution containing 72.9 μM <sup>13</sup>C<sub>5</sub>-NAD+ as an internal standard) to the culture dish to quench metabolic activity.[15] Scrape the cells and collect the extract.
- Tissues: Immediately after dissection, freeze-clamp the tissue in liquid nitrogen to halt metabolism.[1]
- Blood/Plasma: Collect blood in EDTA-containing tubes. For plasma, centrifuge to separate.
   Add a cold organic solvent (e.g., methanol) to precipitate proteins.[1]
- 2. Metabolite Extraction:
- Homogenize frozen tissue samples in a cold extraction buffer (e.g., 20% acetonitrile, 20% methanol, 40% acetone, 20% H<sub>2</sub>O).[1]
- For all sample types, sonicate the extract on ice for ~5 minutes.[15]
- Centrifuge the homogenate at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C to pellet debris and proteins.[1][15]
- 3. Sample Preparation for LC-MS/MS:
- Collect the supernatant containing the metabolites.
- Dry the supernatant using a vacuum concentrator.
- Reconstitute the dried pellet in a suitable volume of the initial mobile phase (e.g., 50  $\mu$ L of LC-MS grade water).[15]
- Centrifuge again to remove any insoluble material before transferring to an autosampler vial.
- 4. LC-MS/MS Analysis:
- LC Separation: Use a suitable column (e.g., Shim-pack GIST C<sub>18</sub>, 50 × 2.1 mm, 2 μm).[15]
  - Mobile Phase A: 5 mM ammonium acetate in water.[15]
  - Mobile Phase B: 5 mM ammonium acetate in methanol.[15]



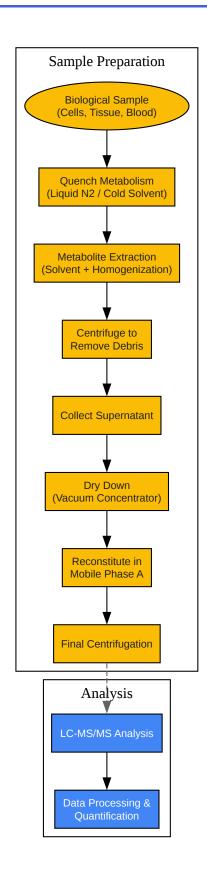
- Flow Rate: 0.4 mL/min.[15]
- Example Gradient: 0-1 min, 1.5% B; 1-3 min, gradient to 95% B; 3-5 min, hold at 95% B;
   5.1-6 min, return to 1.5% B.[15]
- Mass Spectrometry: Operate in ESI-positive mode. Use Selected Reaction Monitoring (SRM)
   or Parallel Reaction Monitoring (PRM) for quantification.
  - SRM Transition for NAD+: m/z 664.0 > 136.1[4][15]
  - SRM Transition for NADH: m/z 666.0 > 649.2[15]
  - SRM Transition for ¹³C₅-NAD+ (Internal Standard): m/z 669.0 > 136.2[15]

#### 5. Data Analysis:

- Quantify metabolite concentrations by calculating the area ratio of the endogenous metabolite to the stable isotope-labeled internal standard.[15]
- Normalize data to sample input (e.g., protein concentration or cell number).

# Workflow Diagram for LC-MS based NAD+ Quantification





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Caption: Experimental workflow for NAD+ quantification.



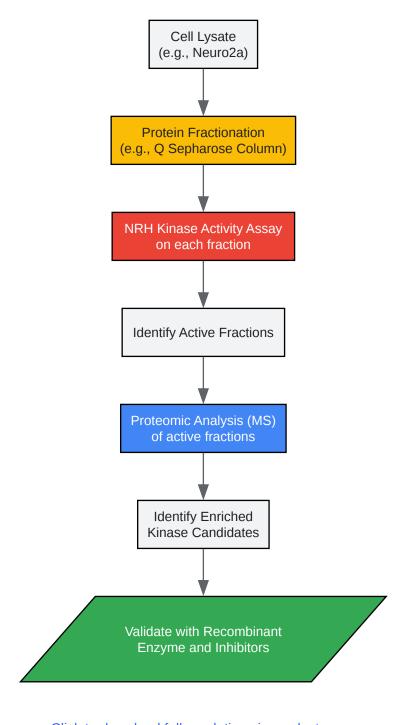
## **NRH Kinase Activity Assay**

This assay measures the conversion of NRH to NMNH in cell lysates or with recombinant enzyme.

- 1. Lysate Preparation:
- Harvest cells and wash with cold PBS.
- Lyse cells in a suitable buffer (e.g., phosphate buffer, pH 7.4) via sonication or other mechanical disruption on ice.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the protein concentration of the lysate (e.g., using a BCA assay).
- 2. Kinase Reaction:
- Prepare a reaction master mix. For a final volume of 30-50 μL, combine:
  - Cell lysate (e.g., 50-100 μg total protein) or recombinant Adenosine Kinase (0.25-0.5 μg).
     [3][16]
  - NRH substrate (e.g., final concentration 1-2 mM).[3][16]
  - ATP/Mg<sup>2+</sup> solution (e.g., final concentration 2 mM).[3][16]
  - Reaction Buffer (e.g., pH 7.4-8.5 phosphate buffer).[3][16]
- Initiate the reaction by adding the lysate/enzyme to the master mix.
- Incubate at 37°C for a specified time (e.g., 30 minutes).[3][16]
- 3. Reaction Quenching and Analysis:
- Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) or by heat inactivation.
- Centrifuge to pellet precipitated proteins.
- Analyze the supernatant for the product (NMNH) using LC-MS/MS, as described in Protocol
   3.1.



#### **Workflow for Identification of NRH Kinase**



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Caption: Workflow for identifying Adenosine Kinase as the NRH kinase.

# **Comparative Analysis with Other NAD+ Precursors**

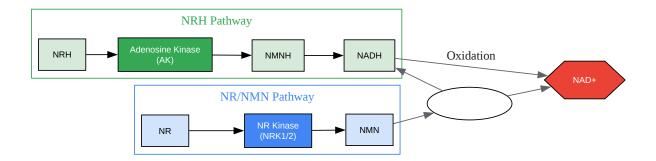
NRH's mechanism is distinct from that of NR and NMN.



- NR Pathway: NR enters cells via ENTs and is phosphorylated by NRK1/2 to NMN. NMN is then adenylated by NMNATs to NAD+.
- NMN Pathway: NMN is generally thought to be dephosphorylated to NR extracellularly to
  enter the cell, though specific transporters (e.g., Slc12a8) have been proposed. Once inside,
  it follows the NR pathway.
- NRH Pathway: NRH enters via ENTs and is phosphorylated by AK to NMNH, which is then converted to NADH and finally NAD+.

This fundamental difference in the initial kinase required for activation likely underlies the observed differences in potency and speed of NAD+ synthesis.

### **Comparative Pathway Diagram**



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Caption: Comparison of NRH and NR/NMN biosynthetic pathways to NAD+.

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